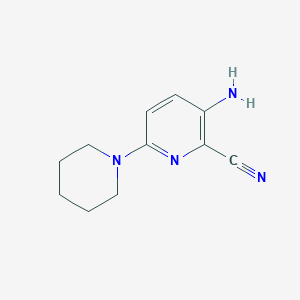
3-Amino-6-(piperidin-1-yl)picolinonitrile
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(piperidin-1-yl)picolinonitrile typically involves the reaction of 3-amino-6-chloropyridine-2-carbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
3-Amino-6-(piperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-6-(piperidin-1-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-6-(piperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Amino-6-chloropyridine-2-carbonitrile
- 3-Amino-6-methylpyridine-2-carbonitrile
- 3-Amino-6-phenylpyridine-2-carbonitrile
Uniqueness
3-Amino-6-(piperidin-1-yl)picolinonitrile is unique due to its piperidine moiety, which imparts distinct chemical and biological properties.
生物活性
3-Amino-6-(piperidin-1-yl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which includes a piperidine ring and a picolinonitrile moiety, positions it as a candidate for various pharmacological applications, particularly in the fields of cancer research and neuropharmacology.
Chemical Structure
The chemical formula for this compound is CHN. The compound features:
- A piperidine ring that may enhance lipophilicity and biological activity.
- A picolinonitrile group which is known for its role in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions.
Anticancer Properties
Recent studies have indicated that derivatives of picolinonitriles exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.
| Compound | Target | IC (nM) | Selectivity |
|---|---|---|---|
| This compound | PI3Kδ | TBD | High |
| Related Compound A5 | PI3Kδ | 1.3 | Excellent |
| Related Compound A8 | PI3Kδ | 0.7 | Superior |
Note: TBD = To Be Determined based on ongoing studies.
Neuropharmacological Effects
In addition to anticancer properties, compounds like this compound are being investigated for their neuropharmacological effects. The piperidine component may contribute to interactions with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Case Studies
- Study on Anticancer Activity : In a recent study, derivatives of picolinonitriles were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the piperidine ring significantly enhanced the anticancer efficacy compared to the parent compound.
- Neuropharmacological Investigation : Another study explored the effects of similar compounds on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine and serotonin levels, indicating potential use in treating mood disorders.
特性
IUPAC Name |
3-amino-6-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-10-9(13)4-5-11(14-10)15-6-2-1-3-7-15/h4-5H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDGRSQKKWNXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















